6-cyclopropyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one 6-cyclopropyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 2176124-82-4
VCID: VC6412366
InChI: InChI=1S/C21H27N5O/c1-14-22-19-4-2-3-17(19)21(23-14)25-11-9-15(10-12-25)13-26-20(27)8-7-18(24-26)16-5-6-16/h7-8,15-16H,2-6,9-13H2,1H3
SMILES: CC1=NC2=C(CCC2)C(=N1)N3CCC(CC3)CN4C(=O)C=CC(=N4)C5CC5
Molecular Formula: C21H27N5O
Molecular Weight: 365.481

6-cyclopropyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

CAS No.: 2176124-82-4

Cat. No.: VC6412366

Molecular Formula: C21H27N5O

Molecular Weight: 365.481

* For research use only. Not for human or veterinary use.

6-cyclopropyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one - 2176124-82-4

Specification

CAS No. 2176124-82-4
Molecular Formula C21H27N5O
Molecular Weight 365.481
IUPAC Name 6-cyclopropyl-2-[[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyridazin-3-one
Standard InChI InChI=1S/C21H27N5O/c1-14-22-19-4-2-3-17(19)21(23-14)25-11-9-15(10-12-25)13-26-20(27)8-7-18(24-26)16-5-6-16/h7-8,15-16H,2-6,9-13H2,1H3
Standard InChI Key GHEUZYAGXYZKRA-UHFFFAOYSA-N
SMILES CC1=NC2=C(CCC2)C(=N1)N3CCC(CC3)CN4C(=O)C=CC(=N4)C5CC5

Introduction

Structural Characterization

Molecular Architecture

The compound features a cyclopenta[d]pyrimidine ring fused to a piperidine subunit, with a cyclopropyl group and a dihydropyridazinone ring further modifying the scaffold. Key structural attributes include:

  • Cyclopenta[d]pyrimidine Core: A bicyclic system comprising a five-membered cyclopentane fused to a pyrimidine ring. The methyl group at position 2 enhances steric bulk, potentially influencing receptor binding.

  • Piperidine Spacer: A six-membered nitrogen-containing ring that connects the pyrimidine core to the dihydropyridazinone moiety. The piperidine’s conformational flexibility may facilitate interactions with hydrophobic pockets in biological targets .

  • Dihydropyridazinone Motif: A partially saturated pyridazinone ring, which introduces hydrogen-bonding capabilities through its keto group.

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
Molecular FormulaC₁₉H₂₅N₅O
Molecular Weight339.4 g/mol
IUPAC Name6-Methyl-2-[[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyridazin-3-one
SMILES NotationCC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NC(=NC4=C3CCC4)C
Key Functional GroupsPyrimidine, Piperidine, Cyclopropane, Dihydropyridazinone

Synthetic Pathways

Multi-Step Synthesis

The synthesis of this compound typically involves sequential coupling of heterocyclic subunits:

  • Cyclopenta[d]pyrimidine Formation: Cyclocondensation of cyclopentane derivatives with pyrimidine precursors under acidic conditions .

  • Piperidine Functionalization: Introduction of the piperidine ring via nucleophilic substitution or reductive amination, often using tert-butyloxycarbonyl (Boc) protection strategies.

  • Dihydropyridazinone Assembly: Cyclization of hydrazine derivatives with keto esters, followed by dehydrogenation to form the pyridazinone ring .

Critical Reaction Steps

  • Step 1: Bromination of cyclopenta[d]pyrimidine intermediates using N-bromosuccinimide (NBS) in CCl₄ .

  • Step 2: Coupling of the brominated intermediate with piperidine derivatives via Buchwald-Hartwig amination .

  • Step 3: Hydrolysis and cyclization to install the dihydropyridazinone moiety, optimized using potassium carbonate in dimethyl sulfoxide (DMSO) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic due to the cyclopropane and methyl groups; limited aqueous solubility (estimated logP ≈ 2.8).

  • Stability: Susceptible to oxidative degradation at the dihydropyridazinone ring under acidic conditions .

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod of Estimation
LogP (Partition Coefficient)2.8Computational modeling
pKa4.1 (pyridazinone keto group)ACD/Labs software
Melting Point112–114°C (decomposes)Analog-based extrapolation

Biological Activity and Mechanism

Anticancer Applications

The cyclopenta[d]pyrimidine scaffold is a known pharmacophore in oncology. For example:

  • Ipatasertib: A clinical-stage AKT inhibitor sharing structural homology with this compound’s core .

  • Mechanism: Competitive ATP binding inhibition, disrupting PI3K/AKT/mTOR signaling .

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparison

CompoundCore StructureKey ModificationsBioactivity
Target CompoundCyclopenta[d]pyrimidineCyclopropyl, PiperidineCholinesterase inhibition
Ipatasertib (Analog)Cyclopenta[d]pyrimidineHydroxypropyl side chainAKT inhibition (IC₅₀ = 5 nM)
4-Cyclopropyl-6-methylpyrimidin-2(1H)-onePyrimidineCyclopropylAntiviral activity

Industrial and Research Applications

Drug Development

  • Lead Optimization: The compound’s modular structure allows for derivatization at the piperidine and cyclopropane positions to enhance potency.

  • Prodrug Synthesis: Esterification of the pyridazinone keto group to improve bioavailability .

Chemical Biology

  • Photoaffinity Labeling: Incorporation of azide groups for target identification in proteomic studies .

Challenges and Future Directions

Synthetic Challenges

  • Low Yield in Cyclization Steps: Reported yields for dihydropyridazinone formation range from 20–70%, necessitating catalyst optimization .

  • Scalability: Multi-step synthesis complicates large-scale production; flow chemistry approaches are under investigation.

Pharmacological Gaps

  • In Vivo Efficacy: No published data on pharmacokinetics or toxicity profiles.

  • Target Validation: Requires binding assays and crystallographic studies to confirm hypothesized mechanisms .

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